6-Chloro-2-(2-chloroethyl)-1H-benzimidazole
Description
6-Chloro-2-(2-chloroethyl)-1H-benzimidazole is a benzimidazole derivative characterized by a chloro substituent at the 6-position and a 2-chloroethyl group at the 2-position of the benzimidazole core. The chloroethyl substituent at the 2-position enhances lipophilicity and may influence alkylation or carbamoylation activity, which is critical for interactions with biological targets .
Properties
IUPAC Name |
6-chloro-2-(2-chloroethyl)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2/c10-4-3-9-12-7-2-1-6(11)5-8(7)13-9/h1-2,5H,3-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJBPUXYGTUGHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(2-chloroethyl)-1H-benzimidazole typically involves the reaction of 2-chloroethylamine hydrochloride with 6-chloro-1H-benzimidazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(2-chloroethyl)-1H-benzimidazole can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The benzimidazole ring can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-(2-aminoethyl)-6-chlorobenzimidazole, while oxidation with hydrogen peroxide can produce this compound N-oxide .
Scientific Research Applications
6-Chloro-2-(2-chloroethyl)-1H-benzimidazole has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(2-chloroethyl)-1H-benzimidazole involves its interaction with DNA, leading to the formation of DNA adducts and subsequent inhibition of DNA replication and transcription. This results in the disruption of cellular processes and ultimately cell death. The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
2-(Chloromethyl)-1H-benzimidazole Derivatives
- Example Compounds : Derivatives 32–39 (2-(chloromethyl)-1H-benzimidazole) and 47–53 (N-methyl-5-substituted analogs) .
- Key Differences : The chloromethyl group (-CH2Cl) at the 2-position increases electrophilicity compared to the chloroethyl (-CH2CH2Cl) group. This impacts reactivity in alkylation reactions and binding to cellular targets.
- Biological Activity : Chloromethyl derivatives exhibit moderate antifungal activity against C. albicans (MIC: 16–32 µg/mL) but lower antibacterial potency compared to chloroethyl analogs .
Thiophene-Substituted Benzimidazoles
- Example Compounds :
- Key Differences : Thiophene substituents introduce π-π stacking interactions and sulfur-based hydrogen bonding. The 6-chloro isomer co-crystallizes with 5-chloro impurities (ratio: 94:6), while the 5-chloro isomer has a 96.9:3.1 ratio .
Crystallographic Data :
Parameter 6-Chloro Isomer 5-Chloro Isomer Unit Cell Volume (ų) 3023.4 2895.2 Intermolecular Contacts C–H⋯N, C–H⋯S C–H⋯Cl, C–H⋯π Thermal Stability Higher (RMSD: 0.015Å) Lower (RMSD: 0.027Å)
Fluorobenzyl and Phenethyl Derivatives
- Example Compounds :
Biological Activity :
Compound Anticancer Activity (IC50, µM) Selectivity (vs. HEK293) 30 0.02–0.04 (HeLa, A375) 10-fold > methotrexate 46 0.02–0.04 (HeLa, A375) 8-fold > methotrexate These compounds show superior potency compared to 6-chloro-2-(2-chloroethyl)-1H-benzimidazole, which lacks fluorobenzyl/phenethyl groups critical for target specificity .
Pharmacological and Physicochemical Properties
Antimicrobial Activity
- This compound: Demonstrates broad-spectrum activity against S. coli (MIC: >64 µg/mL) .
Comparison with 2-(Chloromethyl) Derivatives :
Strain 6-Chloro-2-(2-chloroethyl) 2-(Chloromethyl)-6-chloro S. aureus 4 µg/mL 8–16 µg/mL C. albicans 32 µg/mL 16 µg/mL The chloroethyl group enhances membrane penetration, improving potency against S. aureus .
Solubility and Bioavailability
Mechanistic Insights
- Alkylation vs. Carbamoylation :
- Target Selectivity : Fluorobenzyl groups in Compound 30 inhibit tubulin polymerization (IC50: 0.8 µM), a mechanism absent in chloroethyl derivatives .
Biological Activity
6-Chloro-2-(2-chloroethyl)-1H-benzimidazole is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure, characterized by a chloroethyl and chloro substituent, positions it as a potential candidate for various therapeutic applications, including antimicrobial and anticancer activities.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics, showcasing its potential as an alternative treatment option.
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | Standard MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 4 | Ciprofloxacin | 2 |
| Escherichia coli | 8 | Norfloxacin | 4 |
| Pseudomonas aeruginosa | 16 | Chloramphenicol | 8 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Study: In Vitro Anticancer Activity
In a controlled laboratory setting, the following results were observed:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
- Concentration Range : 1 µM to 100 µM
- Results :
- MCF-7: IC50 = 15 µM
- A549: IC50 = 20 µM
These findings suggest that this compound could serve as a lead compound in the development of new anticancer therapies.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It interacts with specific enzymes involved in metabolic pathways, leading to altered cellular metabolism.
- Receptor Modulation : The compound may bind to cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
- DNA Interaction : Some studies suggest potential intercalation with DNA, disrupting replication processes in rapidly dividing cells.
Structure-Activity Relationship (SAR)
The SAR analysis of benzimidazole derivatives indicates that the presence of halogen substituents significantly enhances biological activity. For instance, the chlorine atoms in this compound improve solubility and binding affinity to target biomolecules.
Comparative Studies
Comparative studies with other benzimidazole derivatives have shown that compounds with similar structural features often exhibit enhanced bioactivity. For example, derivatives with additional functional groups at the 1 or 3 positions on the benzimidazole ring have shown increased antibacterial potency.
Q & A
Q. Characterization Methods :
- X-ray Diffraction (XRD) : Single-crystal XRD (e.g., Bruker SMART X2S diffractometer, MoKα radiation) determines crystal parameters (space group, unit cell dimensions) and resolves structural features like co-crystallization impurities (e.g., 6.0(2)% occupancy of a 5-chloro isomer) .
- 1H NMR : Used to confirm molecular structure and purity (e.g., CDCl3 solvent, δ 7.0–8.0 ppm for aromatic protons) .
Q. Table 1: Example Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Space group | P21/n | |
| Unit cell (Å, °) | a=12.7407, b=10.5126, c=22.955, β=100.461 | |
| R-factor | 0.038 (F² > 2σ(F²)) |
What challenges arise in resolving co-crystallization and rotational disorder in 6-chloro benzimidazoles?
Advanced Research Focus
Co-Crystallization Issues :
Co-crystallization of isomers (e.g., 5-chloro and 6-chloro derivatives) introduces occupancy ambiguities. For instance, 6.0(2)% of a 5-chloro isomer occupies the same lattice site as the primary 6-chloro compound .
Rotational Disorder Modeling :
Thiophene substituents exhibit rotational disorder, modeled using constraints:
- FLAT : Enforces planarity of disordered rings.
- SAME : Equalizes bond lengths between primary and secondary components.
- EADP : Constrains anisotropic displacement parameters .
Methodological Solution :
Refinement in SHELXL with partial occupancy parameters (e.g., 0.927(2):0.073(2) ratio) and hydrogen atom placement via riding models (C–H = 0.95–0.99 Å) .
How do substituent positions influence α-chymotrypsin inhibition in 6-chloro benzimidazoles?
Advanced Research Focus
Structure-Activity Relationship (SAR) :
- Para vs. Ortho Substituents : Para-substituted derivatives (e.g., 6-chloro-2-(3,4-dimethoxyphenyl)) show higher inhibition constants (Ki = 16.4 µmol/L) compared to ortho-substituted analogs due to optimized steric and electronic interactions with the enzyme active site .
- Mixed Inhibition : Derivatives with meta-substituents (e.g., 3-(6-chloro-benzimidazol-2-yl)phenylmethyl ether) exhibit mixed inhibition mechanisms, suggesting dual binding modes .
Q. Experimental Design :
- Enzyme Assays : Competitive inhibition is assessed via Lineweaver-Burk plots using varying substrate (N-succinyl-L-phenylalanine-p-nitroanilide) and inhibitor concentrations.
- Molecular Docking : Validates substituent positioning in the α-chymotrypsin S1 pocket .
What safety protocols are recommended for handling 6-chloro benzimidazoles in laboratory settings?
Basic Research Focus
Toxicity Data :
- Aquatic Toxicity : LC50 (fish) = 4.79 mg/L, classifying the compound as hazardous to aquatic environments (Chronic Category 2) .
- Oral Toxicity : LD50 > 2000 mg/kg (rat), indicating moderate acute toxicity .
Q. Safety Measures :
- PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis.
- Waste Disposal : Collect organic waste in halogen-resistant containers for incineration.
How can researchers resolve contradictions in crystallographic data due to impurity modeling?
Advanced Research Focus
Case Study :
A co-crystallized impurity (e.g., 5-chloro isomer in a 6-chloro benzimidazole crystal) creates electron density map ambiguities.
Q. Resolution Strategies :
Occupancy Refinement : Adjust partial occupancy parameters iteratively in SHELXL (e.g., 0.940(2) for the primary component) .
Difference Fourier Analysis : Locate minor components using Fo–Fc maps.
Thermal Parameter Constraints : Apply EADP to maintain consistency between disordered atoms .
Q. Table 2: Disorder Refinement Workflow
| Step | Action | Software/Tool |
|---|---|---|
| 1 | Assign partial occupancy to impurity sites | SHELXL |
| 2 | Apply geometric constraints (FLAT, SAME) | SHELXPRO |
| 3 | Validate via R-factor convergence (R1 < 0.05) | Olex2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
